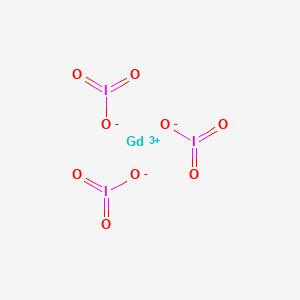
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
説明
Synthesis Analysis
The synthesis of related cyclohexane derivatives often involves multi-step chemical processes, including condensation and epoxy ring formation. For instance, the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone showcases a complex reaction pathway that might share similarities with the synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, including steps like ring-opening, functionalization, and subsequent cyclization (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, is characterized by cyclohexane rings modified with functional groups that significantly impact their chemical behavior. Studies on related compounds, such as the analysis of the crystal structure of 1,1’-bis(3-methyl-4-hydroxyphenyl) cyclohexane, reveal insights into bond lengths, bond angles, and the geometry of intermolecular interactions, providing a basis for understanding the structural dynamics of similar cyclohexane-based compounds (Parsania et al., 2016).
Chemical Reactions and Properties
Chemical reactions of cyclohexane derivatives, including epoxidation and cross-linking, are crucial for their application in polymer science. For example, the synthesis and characterization of 1,1-bis(3-methyl-4-cyanatophenyl)cyclohexane-epoxy-bismaleimide matrices demonstrate the potential for creating advanced polymer matrices with enhanced thermal and mechanical properties, indicating the reactivity and versatility of cyclohexane-based compounds in polymer modification (Dinakaran et al., 2004).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Detailed studies on compounds like 1,1’-bis(3-methyl-4-hydroxyphenyl) cyclohexane help elucidate these properties through crystallographic analysis, offering insights into how the structure impacts the physical characteristics of similar compounds (Parsania et al., 2016).
科学的研究の応用
Optical Adhesives for Communications : Nakamura, Murata, and Maruno (1989) discussed the synthesis of optical adhesives using a base resin similar to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, noting their excellent refractive index matching and durability for optical communications applications (Nakamura, Murata, & Maruno, 1989).
Epoxy Laminates for Electrical Applications : Kagathara and Parsania (2001) evaluated epoxy resins related to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane for their mechanical and electrical properties, finding them to have excellent insulating properties and good chemical resistance (Kagathara & Parsania, 2001).
Synthesis of Bis(trimethylsiloxy) Compounds : Liu and Yahg (1964) synthesized compounds similar to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, providing insights into their properties compared to known compounds (Liu & Yahg, 1964).
High-Performance Epoxy Resins : Kong et al. (2016) synthesized novel epoxy monomers containing cycloaliphatic hydrocarbon, related to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, noting their high thermal stability and low dielectric constant, making them suitable for electronic applications (Kong et al., 2016).
Bis-Spirofused Peroxides Synthesis : Griesbeck et al. (2008) developed novel bis-spirofused 1,2,4-trioxanes, a process potentially relevant to compounds like 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, for applications in chemistry and materials science (Griesbeck et al., 2008).
Asymmetric Hydroformylation Studies : Hayashi et al. (1979) used chiral ligands similar to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane in rhodium-catalyzed asymmetric hydroformylation, highlighting its potential in catalytic applications (Hayashi et al., 1979).
Crystal Packing Studies : Lai, Mohr, and Tiekink (2006) explored the crystal packing of isomeric compounds related to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, revealing insights into molecular interactions important for materials science (Lai, Mohr, & Tiekink, 2006).
Safety And Hazards
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is classified under the GHS07 hazard category. It carries the warning signal word and the hazard statement H317, indicating that it may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
特性
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQXWYQIIUJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC2CO2)COCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29357-35-5 | |
| Record name | Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29357-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044805 | |
| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane | |
CAS RN |
14228-73-0 | |
| Record name | 1,4-Cyclohexanedimethanol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14228-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



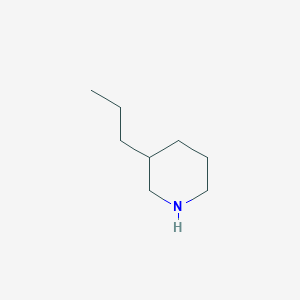
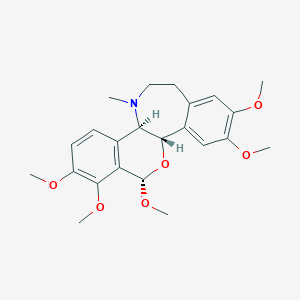

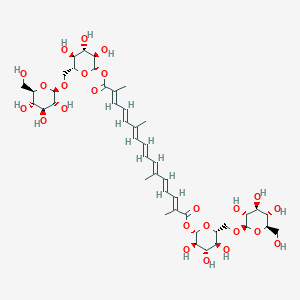
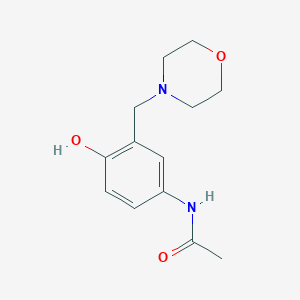
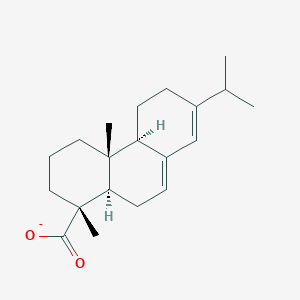
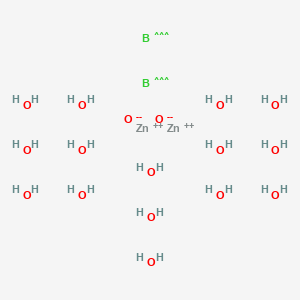
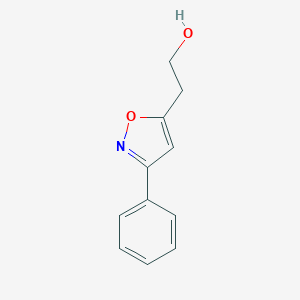
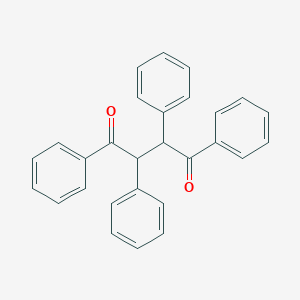
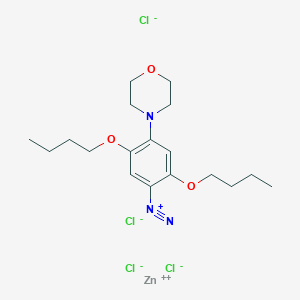
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)


